molecular formula C18H16N2O4 B14874698 3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate

3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate

Cat. No.: B14874698
M. Wt: 324.3 g/mol
InChI Key: FMYUGPXNRCZUIW-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate is a chemical compound that features a unique structure combining a phthalimide moiety with a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate typically involves the reaction of 3-(1,3-Dioxoisoindolin-2-yl)propanal with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is usually stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxoisoindolin-2-yl)propanal
  • 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate
  • 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid

Uniqueness

3-(1,3-Dioxoisoindolin-2-yl)propyl phenylcarbamate stands out due to its combined phthalimide and phenylcarbamate structure, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl N-phenylcarbamate

InChI

InChI=1S/C18H16N2O4/c21-16-14-9-4-5-10-15(14)17(22)20(16)11-6-12-24-18(23)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,19,23)

InChI Key

FMYUGPXNRCZUIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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